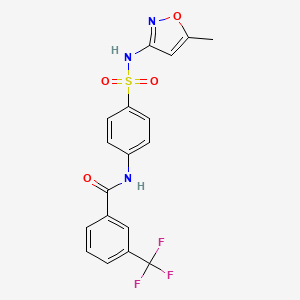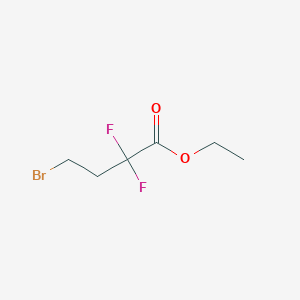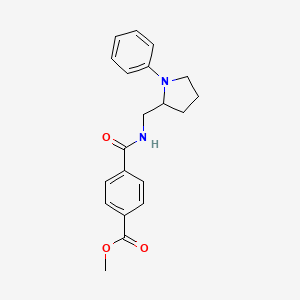![molecular formula C21H27ClF3N3O3S B2809517 1-(((4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))(1,4-diazaperhydroepinyl))sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 1274892-57-7](/img/structure/B2809517.png)
1-(((4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))(1,4-diazaperhydroepinyl))sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to contain a pyridine ring with trifluoromethyl and chloro substituents, a diazaperhydroepinyl group, a sulfonyl group, and a bicycloheptanone structure . It’s worth noting that trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients .
Aplicaciones Científicas De Investigación
Reactivity and Derivative Formation
Research has shown that compounds with structures similar to 1-(((4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))(1,4-diazaperhydroepinyl))sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one participate in reactions yielding a range of derivatives. For instance, reactions involving pyrido[3,2-b][1,4]benzothiazines with n-butyllithium and various chlorides can lead to the formation of dihydropyridines and substituted derivatives, indicating a potential for diverse chemical modifications and applications in synthesis (Pasutto & Knaus, 1979).
Analytical Method Development
The development of analytical methods for detecting similar compounds in biological matrices highlights their relevance in pharmacokinetics and drug monitoring. For example, a sensitive and selective method for determining non-peptide oxytocin receptor antagonists in human plasma involves automated pre-column chemical derivatization, indicating the importance of such compounds in therapeutic contexts (Kline, Kusma, & Matuszewski, 1999).
Structural Studies and Material Synthesis
Compounds containing elements of the chemical structure are studied for their physical and chemical properties, contributing to material science. For instance, the synthesis and properties of fluorinated polyamides containing pyridine and sulfone moieties have been explored, demonstrating the compound's potential in creating materials with desirable thermal and mechanical properties (Liu et al., 2013).
Pharmaceutical Research
The structural complexity of this compound makes it a candidate for pharmaceutical research. Studies on derivatives have investigated their cytotoxic activity, suggesting potential applications in developing therapeutic agents (Phillips et al., 1989).
Safety and Hazards
While the safety and hazards of this specific compound are not known, [3-Chloro-5-(trifluoromethyl)-2-pyridyl]methylamine hydrochloride is considered hazardous. It may cause respiratory irritation, skin irritation, serious eye irritation, and is harmful if swallowed, in contact with skin, or if inhaled .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to inhibitsuccinate dehydrogenase (complex II) , a key enzyme in the mitochondrial respiratory chain . This enzyme plays a crucial role in energy production within cells.
Biochemical Pathways
The inhibition of succinate dehydrogenase disrupts the normal functioning of the mitochondrial respiratory chain . This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on this energy source .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific cells and tissues it targets. In general, inhibition of succinate dehydrogenase could lead to a decrease in cellular energy production, potentially affecting cell survival and function .
Propiedades
IUPAC Name |
1-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClF3N3O3S/c1-19(2)14-4-5-20(19,17(29)11-14)13-32(30,31)28-7-3-6-27(8-9-28)18-16(22)10-15(12-26-18)21(23,24)25/h10,12,14H,3-9,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOXZZPWMHXENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
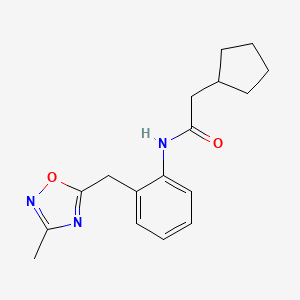
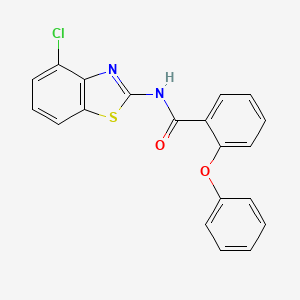
![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoyl)piperazine](/img/structure/B2809441.png)
![2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2809442.png)

![N-cyclopentyl-2-[3-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide](/img/structure/B2809444.png)
![1-(4-Chlorophenyl)-2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2809446.png)
![N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B2809448.png)
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone oxalate](/img/structure/B2809450.png)
